Anthracene-D10
Overview
Description
Synthesis Analysis
Anthracene-D10 and related compounds have been synthesized through various methods, including palladium-catalyzed coupling reactions and direct arylation processes. For example, the synthesis of anthracene derivatives using palladium catalyzed coupling of bis(chlorozincio)ferrocene with halo-anthracenes demonstrates a method to introduce functional groups into the anthracene core, which can be extended to the synthesis of deuterated versions (Butler et al., 1997). Similarly, microwave-assisted direct arylation has been employed for efficient and rapid synthesis of anthracene-based materials, showcasing the versatility of synthesis approaches for such compounds (Durso et al., 2014).
Molecular Structure Analysis
The molecular structure of anthracene and its derivatives, including those with deuterium substitution, has been extensively studied. Structural analysis reveals that substitutions at the 9,10 positions can significantly affect the molecular conformation and packing, influencing the material's electronic and photophysical properties (Seidel et al., 2013). X-ray crystallography studies provide insight into the precise geometry and interactions within crystal lattices, essential for understanding the material's behavior in various applications.
Chemical Reactions and Properties
Anthracene and its deuterated variants undergo a range of chemical reactions, including photocatalytic oxygenation and electron transfer processes. The photocatalytic oxygenation of anthracenes, for instance, has been achieved using visible light irradiation, leading to the formation of oxygenated products. This process demonstrates the reactivity of anthracene derivatives under specific conditions and their potential in synthetic organic chemistry (Kotani et al., 2004).
Physical Properties Analysis
The physical properties of anthracene-D10, such as vibrational frequencies and electronic absorption, have been characterized through spectroscopic techniques. Studies on the vibrational assignment of anthracene-D10 highlight the impact of deuterium substitution on the molecule's vibrational modes, offering insights into its electronic structure and interactions with light (Bree et al., 1966).
Chemical Properties Analysis
The chemical properties of anthracene-D10 are influenced by its molecular structure and electronic configuration. Research on anthracene derivatives reveals how modifications, such as deuterium substitution, affect their redox behavior, photophysical characteristics, and reactivity. These studies are crucial for designing anthracene-based materials with tailored properties for specific applications (Jung et al., 2015).
Scientific Research Applications
Spectroscopy and Molecular Behavior : Anthracene-D10 is utilized for studying electronic absorption and fluorescence spectra in n-alkane matrices at low temperatures, like 4°K (Macnab & Sauer, 1970). It's also used to explore low-frequency lattice vibrations and their relation to molecular distortions, such as butterfly and twisting motions (Chaplot et al., 1982).
Crystallography and Molecular Dynamics : Research includes studying factor group splitting in B1u bands of anthracene crystals using mixed crystal techniques (Califano, 1962) and investigating molecular crystals under various pressures and temperatures, including room temperature and 15 K (Häfner & Kiefer, 1987).
Material Science Applications : Anthracene-D10 is widely used as a building block in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors, solar cells, and chemosensors (Xue et al., 2012).
Liquid Crystal Polymers : It serves as a probe molecule for 2H NMR spectroscopy to characterize phase transitions in liquid crystalline polymers (Kossmehl et al., 1990).
Optical and Electronic Properties : Its use extends to measuring singlet-triplet absorption spectra and studying C–C bond order variations in crystals at different temperatures (Durocher & Williams, 1969), and in applications like OLEDs and triplet-triplet annihilation upconversion (Gray et al., 2015).
Mass Spectrometry : Anthracene-D10 is also used in matrix-assisted laser desorption/electron-transfer ionization mass spectrometry to form molecular radical cations (McCarley et al., 1998).
Study of Molecular States : It aids in understanding the dynamics of excited anthracene and completes the spectroscopy of the polyacene series (Lambert et al., 1984), and in studying the electric polarizability tensor of molecules in solution (Ruessink & Maclean, 1986).
Vibrational Analysis : Its infrared spectrum provides data on molecular fundamentals at lower energy, focusing on line strength and polarization (Bree & Kydd, 1969), and its phosphorescence spectra have been studied in various matrices (Ferguson & Mau, 1974).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052684 | |
Record name | (2H10)Anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-D10 | |
CAS RN |
1719-06-8 | |
Record name | Anthracene-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)Anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H10)Anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H10]anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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